Tioconazole impurity C [EP]
Description
Significance of Impurity Control in Pharmaceutical Quality Assurance
The control of impurities is a fundamental principle of pharmaceutical quality assurance. pharmaffiliates.com Unwanted chemicals can arise from various stages, including the synthesis of the API, the manufacturing process of the final dosage form, or during storage. gmpinsiders.com The significance of impurity control is multifaceted:
Safety: Some impurities can be toxic or produce undesirable pharmacological effects, posing a direct risk to patient health. longdom.org Rigorous control ensures that these harmful substances are kept below established safety thresholds. pharmaffiliates.com
Efficacy: Impurities can sometimes degrade the API, leading to a reduction in the drug's potency and therapeutic effect. longdom.org
Stability: The presence of certain impurities can compromise the stability of the drug product, shortening its shelf life. longdom.org
Regulatory Compliance: Regulatory bodies worldwide, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of impurities in pharmaceutical products. gmpinsiders.comglobalpharmatek.com Adherence to these regulations is mandatory for drug approval and marketing.
Impurity profiling, which involves the identification, quantification, and control of impurities, is therefore an indispensable part of pharmaceutical development and manufacturing. longdom.orgglobalpharmatek.com
Role of Pharmacopoeial Standards in Drug Substance Purity
Pharmacopoeias are official publications that provide legally binding quality standards for medicines and their ingredients. zamann-pharma.comcymitquimica.com They play a crucial role in ensuring the purity of drug substances by establishing detailed monographs for individual APIs. zamann-pharma.comwho.int These monographs specify the analytical procedures and acceptance criteria for controlling impurities. drugfuture.comscribd.com
The key roles of pharmacopoeial standards include:
Standardization: They provide a uniform set of quality benchmarks, ensuring consistency in the quality of medicines across different manufacturers and regions. zamann-pharma.comcymitquimica.com
Public Health Protection: By setting limits for impurities, pharmacopoeias help to protect the public from potentially harmful substances. drugfuture.com
Harmonization: International pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), facilitate the global harmonization of drug quality standards, which is vital for the international trade of pharmaceuticals. zamann-pharma.com
Scientific Advancement: Pharmacopoeias are regularly updated to incorporate the latest scientific and technological developments in drug analysis and manufacturing. zamann-pharma.com
Contextualization of Tioconazole Impurity C within European Pharmacopoeial Framework
The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific basis for quality control during the entire lifecycle of a medicine. labmix24.comcphi-online.com It contains monographs that describe the quality standards for substances used in the manufacture of medicines. labmix24.com Within this framework, specific impurities are identified and controlled to ensure the quality of the final product. drugfuture.com
Tioconazole, an antifungal agent, has a monograph in the Ph. Eur. that outlines the requirements for its purity. drugfuture.com Tioconazole Impurity C is a "specified impurity" listed in the Tioconazole monograph. drugfuture.com This means it is an impurity that is identified and limited with a specific acceptance criterion in the monograph. edqm.eu The Ph. Eur. provides the necessary analytical methods and reference standards to control this impurity within acceptable limits, thereby ensuring the quality and safety of Tioconazole-containing medicinal products. drugfuture.com
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(5-bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl3N2OS/c17-15-5-10(16(20)24-15)8-23-14(7-22-4-3-21-9-22)12-2-1-11(18)6-13(12)19/h1-6,9,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSDWDMPMFSKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119386-76-4 | |
| Record name | 1-((2RS)-2-((5-Bromo-2-chlorothiophen-3-yl)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2RS)-2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL)ETHYL)-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JRW1AV8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Identity and Properties of Tioconazole Impurity C Ep
Chemical Name and Structure
Tioconazole Impurity C is chemically identified as 1-[(2RS)-2-[(5-bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. synzeal.com
The molecular structure of Tioconazole Impurity C is characterized by the presence of an imidazole (B134444) ring, a dichlorophenyl group, and a bromo-chlorothiophene moiety linked by an ether and an ethyl bridge. nih.gov
Physicochemical Characteristics
The physicochemical properties of Tioconazole Impurity C are essential for its identification, analysis, and understanding its behavior.
| Property | Value | Source |
| Molecular Formula | C16H12BrCl3N2OS | cymitquimica.comsynzeal.com |
| Molecular Weight | 466.6 g/mol | nih.gov |
| CAS Number | 119386-76-4 | cymitquimica.comsynzeal.com |
| Appearance | White or almost white, crystalline powder | drugfuture.com |
| Solubility | Very slightly soluble in water, very soluble in methylene (B1212753) chloride, freely soluble in alcohol. | drugfuture.com |
These characteristics are crucial for developing analytical methods for its detection and quantification.
Synthesis and Formation of Tioconazole Impurity C Ep
Origin in the Synthetic Route of Tioconazole
Tioconazole Impurity C is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient, Tioconazole. The synthesis of Tioconazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with a substituted thiophene (B33073) derivative. google.com
Potential Side Reactions and Precursors
The formation of Tioconazole Impurity C is often attributed to side reactions or the presence of impurities in the starting materials. One potential pathway involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-(chloromethyl)-5-bromo-2-chlorothiophene. Incomplete reactions or the presence of related precursors can lead to the formation of this specific impurity. Careful control of reaction conditions and the purity of starting materials is crucial to minimize its formation.
Analytical Methodologies for the Control of Tioconazole Impurity C Ep
Pharmacopoeial Methods (European Pharmacopoeia)
The Ph. Eur. monograph for Tioconazole outlines a liquid chromatography (LC) method for the determination of related substances, including Impurity C. drugfuture.com
Chromatographic Conditions
The prescribed method typically involves reversed-phase high-performance liquid chromatography (HPLC). drugfuture.comwaters.com
| Parameter | Condition | Source |
| Column | End-capped octadecylsilyl silica (B1680970) gel for chromatography (C18) | drugfuture.com |
| Mobile Phase | A mixture of a buffer solution (e.g., tetrabutylammonium (B224687) dihydrogen phosphate) and methanol | drugfuture.com |
| Detection | UV spectrophotometry at a specific wavelength (e.g., 218 nm) | drugfuture.com |
| Flow Rate | Typically around 1.0 mL/min | drugfuture.com |
Modernization of this method using smaller particle size columns (e.g., 2.5 µm) can lead to shorter run times and reduced solvent consumption while maintaining the required separation. waters.com
System Suitability and Acceptance Criteria
To ensure the validity of the analytical results, the Ph. Eur. specifies system suitability tests. These include criteria for resolution between critical peaks, such as the peak for Impurity C and other related compounds. drugfuture.com The monograph also sets a specific limit for Impurity C, which is typically expressed as a percentage relative to the main component, Tioconazole. drugfuture.com The Ph. Eur. may also specify the use of a correction factor for the calculation of the content of Impurity C. drugfuture.com
Advanced and Alternative Analytical Techniques
While pharmacopoeial methods are the standard for compliance, other advanced analytical techniques can be employed for more detailed characterization and quantification.
High-Performance Liquid Chromatography (HPLC) with Alternative Detectors
Coupling HPLC with more sophisticated detectors can provide enhanced sensitivity and selectivity.
Diode Array Detection (DAD): Allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.
Mass Spectrometry (MS): HPLC-MS provides molecular weight information, which is invaluable for the unambiguous identification of impurities, especially at very low levels.
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural elucidation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, which is essential for the definitive identification of an impurity.
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.
Role of Tioconazole Impurity C Ep As a Reference Standard
Definition and Importance of Pharmaceutical Reference Standards
Pharmaceutical reference standards are highly purified substances that are used as a basis for comparison in analytical tests. edqm.eu They are essential for:
Identity Tests: Confirming the identity of a substance.
Purity Tests: Quantifying the levels of impurities.
Assays: Determining the potency of a drug substance.
The European Pharmacopoeia establishes official reference standards (Ph. Eur. RS) that are authoritative for use in the tests described in the monographs. labmix24.comedqm.eu
Establishment and Use of Tioconazole Impurity C [EP] Reference Standard
The European Directorate for the Quality of Medicines & HealthCare (EDQM) establishes and provides the official Ph. Eur. Reference Standard for Tioconazole Impurity C. edqm.eu This reference standard is a well-characterized material that is used to:
Identify the peak corresponding to Tioconazole Impurity C in a chromatogram.
Quantify the amount of the impurity present in a sample of Tioconazole.
The use of the official reference standard is mandatory for demonstrating compliance with the requirements of the European Pharmacopoeia. edqm.eu
Stability and Storage of Tioconazole Impurity C Ep
Chemical Stability Profile
The stability of Tioconazole Impurity C is an important consideration for its use as a reference standard and for understanding its behavior in drug products over time. Stability studies are conducted to determine how the impurity degrades under various environmental conditions, such as temperature, humidity, and light. pharmaffiliates.com This information helps in establishing appropriate storage conditions and re-test dates for the reference standard.
Recommended Storage Conditions and Handling
To maintain its integrity and purity, Tioconazole Impurity C reference standard should be stored under specific conditions. While shipping may be at ambient temperature, long-term storage is typically recommended at refrigerated temperatures (2 to 8 °C) and protected from light. pharmacopoeia.compharmacopoeia.com Proper handling in accordance with good laboratory practices is also essential to prevent contamination or degradation. pharmacopoeia.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended by pharmacopeias for quantifying Tioconazole Impurity C [EP], and what validation parameters are critical for compliance?
- Answer : The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method for quantifying Tioconazole Impurity C. The procedure involves injecting 20 µL of a test preparation (containing the impurity) and a standard preparation (using USP Reference Standards) under isocratic conditions. Quantification is achieved by comparing peak responses at corresponding retention times, with acceptance criteria requiring resolution ≥2.0 between adjacent peaks . Critical validation parameters include specificity (to distinguish Impurity C from co-eluting species), linearity (r² ≥0.99 over 0.1–1.5% concentration range), and precision (RSD ≤2.0% for repeatability). The European Pharmacopoeia (EP) similarly lists Impurity C as a "specified impurity" with a limit of 1.0% .
Q. What regulatory guidelines govern the control of Tioconazole Impurity C in drug formulations, and how are acceptance criteria justified?
- Answer : Both USP and EP classify Impurity C as a "related compound" arising from synthesis intermediates or degradation. The 1.0% threshold is derived from ICH Q3B guidelines, which stipulate that impurities above 0.10% must be identified and quantified. For Tioconazole, this limit ensures safety and efficacy, as Impurity C’s toxicity profile is considered negligible below this threshold . Researchers must adhere to these guidelines during stability studies and batch release testing.
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve Tioconazole Impurity C from co-eluting degradation products in stability-indicating methods?
- Answer : Method optimization requires a systematic approach:
- Column Selection : Use a C18 column with 5 µm particle size and 250 mm length to enhance resolution .
- Mobile Phase : Adjust the acetonitrile-phosphate buffer ratio (e.g., 45:55 v/v) to improve peak symmetry.
- pH Adjustment : Modifying buffer pH (e.g., 3.0–5.0) can alter ionization states, resolving co-eluting acidic/basic impurities.
- Forced Degradation Studies : Expose Tioconazole to heat, light, and oxidative stress to generate degradation products. Use peak purity analysis (via photodiode array detection) to confirm Impurity C’s separation from degradation peaks .
Q. What advanced spectroscopic techniques are employed for structural elucidation of Tioconazole Impurity C, and how are spectral interpretations validated?
- Answer :
- LC-MS/MS : High-resolution mass spectrometry (HRMS) confirms Impurity C’s molecular formula (C₁₆H₁₂Cl₂N₂O₂S) via [M+H]+ ion at m/z 383.0. Fragmentation patterns (e.g., loss of Cl⁻ or thiophene rings) distinguish it from other analogs .
- NMR : ¹H and ¹³C NMR spectra identify substituents, such as the 5-bromo-2-chloro-thenyl group. 2D NMR (e.g., COSY, HSQC) maps coupling between aromatic protons and heteroatoms.
- Validation : Compare spectral data with synthetic reference standards and computational predictions (e.g., DFT calculations) to minimize misinterpretation .
Q. How should researchers investigate discrepancies in impurity quantification across analytical batches, and what statistical tools are recommended for data reconciliation?
- Answer :
- Root Cause Analysis : Conduct a fishbone diagram to identify variables (e.g., column lot variability, mobile phase preparation errors).
- ANOVA Testing : Compare inter-batch data to assess significance of variations (p <0.05). For example, if Impurity C levels vary ±0.15%, determine whether this exceeds method variability (RSD ≤2.0%) .
- Control Charts : Plot impurity levels over time to detect trends or outliers, using Westgard rules for quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
